[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid is an organic compound with the molecular formula C12H16FNO2 It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the para position and an isopropyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzylamine and isopropylamine.
Formation of Intermediate: The 4-fluorobenzylamine is reacted with isopropylamine under controlled conditions to form the intermediate [(4-Fluoro-benzyl)-isopropyl-amino].
Acylation: The intermediate is then acylated with chloroacetic acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzyl alcohol.
Reduction: Formation of 4-fluorobenzylamine or 4-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A precursor in the synthesis of [(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid.
Isopropylamine: Another precursor used in the synthesis.
4-Fluorobenzoic Acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an isopropyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16FNO2 |
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Molecular Weight |
225.26 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C12H16FNO2/c1-9(2)14(8-12(15)16)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
LXPCRXOPEDXHHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)F)CC(=O)O |
Origin of Product |
United States |
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